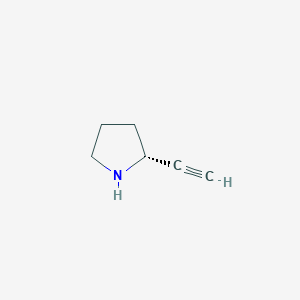

(2R)-2-Ethynyl-pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-ethynylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODJJQTYBSNLPQ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2r 2 Ethynyl Pyrrolidine

Transformations at the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring behaves as a typical secondary amine, making it nucleophilic and basic. wikipedia.org This characteristic allows for a variety of functionalization reactions that modify the properties and potential applications of the parent molecule.

The nucleophilicity of the pyrrolidine nitrogen facilitates its reaction with a wide range of electrophiles. These N-functionalization reactions are fundamental for introducing diverse substituents onto the pyrrolidine core. Common transformations include:

N-Alkylation: Introduction of alkyl groups through reaction with alkyl halides.

N-Acylation: Formation of amides via reaction with acyl chlorides or anhydrides.

N-Arylation: Attachment of aryl groups, often through transition metal-catalyzed cross-coupling reactions.

N-Sulfonylation: Creation of sulfonamides by reacting with sulfonyl chlorides, a common strategy in medicinal chemistry. researchgate.net

These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent and reaction conditions can be tailored to the specific electrophile and desired product. A systematic approach to N-functionalization allows for the creation of a library of structurally diverse molecules from a single starting material. nih.gov

| Reaction Type | Electrophile | Product Class | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., ACN) |

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Reductive Amination | Aldehyde/Ketone | Tertiary Amine | Reducing Agent (e.g., NaBH(OAc)₃) |

Oxidation of the pyrrolidine nitrogen leads to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are polar, water-soluble compounds with distinct chemical properties. For instance, pyrroline (B1223166) N-oxides can serve as precursors for further synthetic manipulations. nih.gov

The secondary amine can also be converted into other amine derivatives. For example, derivatization with specific reagents can lead to the formation of hydrazines or hydroxylamines, further expanding the synthetic utility of the (2R)-2-Ethynyl-pyrrolidine scaffold.

Reactions of the Ethynyl (B1212043) Group

The terminal alkyne is a highly versatile functional group that participates in a variety of carbon-carbon bond-forming reactions and cycloadditions. Its reactivity is central to the use of this compound as a building block in synthesis.

The Sonogashira reaction is a powerful cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org The ethynyl group of this compound can readily participate in this reaction, allowing for the direct attachment of various aryl and vinyl substituents. wikipedia.org

The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has been extensively used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

| Component | Description | Common Examples |

|---|---|---|

| Alkyne | Terminal alkyne, such as the ethynyl group of the subject compound. | This compound |

| Coupling Partner | Aryl or vinyl halide or triflate. | Iodobenzene, Bromobenzene, Vinyl bromide |

| Palladium Catalyst | Typically a Pd(0) species, often generated in situ. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | A Copper(I) salt that facilitates the reaction. | CuI, CuBr |

| Base | An amine base is used to deprotonate the alkyne and neutralize HX. | Et₃N, Piperidine, Pyrrolidine |

The ethynyl group is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. sigmaaldrich.com The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). uniovi.esnih.gov This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov

The CuAAC reaction is exceptionally reliable and can be performed under benign conditions, including in aqueous media. nih.govmdpi.com This has led to its widespread use in bioconjugation, drug discovery, and materials science. nih.govmdpi.com The this compound moiety can be readily "clicked" onto molecules bearing an azide group, providing a stable and robust linkage. uniovi.es

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne and an organic azide. |

| Product | 1,4-disubstituted 1,2,3-triazole. |

| Catalyst | A Copper(I) source, often generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). mdpi.com |

| Regioselectivity | Exclusively forms the 1,4-regioisomer, in contrast to the uncatalyzed thermal reaction which gives a mixture of 1,4- and 1,5-isomers. nih.gov |

| Reaction Conditions | Typically mild, often at room temperature in various solvents, including water. uniovi.es |

The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions.

Hydration: In the presence of aqueous acid and a mercury(II) salt catalyst, the alkyne can be hydrated to form a methyl ketone (following Markovnikov's rule). This reaction converts the ethynyl group into an acetyl group.

Hydrogenation: The alkyne can be fully or partially reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will reduce the alkyne to an alkane (ethyl group). nih.gov Using a poisoned catalyst, such as Lindlar's catalyst, allows for the selective reduction to an alkene (vinyl group).

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond yields vinyl halides.

These addition reactions provide pathways to convert the ethynyl group into other valuable functional groups, further enhancing the synthetic potential of this compound.

Multi-Component Reactions Incorporating Ethynylpyrrolidines

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. figshare.com Chiral ethynylpyrrolidines are valuable substrates for certain MCRs, particularly those that involve the reaction of both an amine and an alkyne.

The most prominent example is the Aldehyde-Alkyne-Amine (A³) coupling reaction . This one-pot, three-component reaction combines an aldehyde, an alkyne, and an amine to produce propargylamine (B41283) derivatives. nih.gov In this context, this compound can serve as the amine component, reacting with an aldehyde and another terminal alkyne.

Alternatively, and more uniquely, the ethynyl group of this compound can act as the alkyne component. Here, the pyrrolidine nitrogen is the amine, and the ethynyl group is the alkyne, participating in an intramolecular sense with an external aldehyde. However, a more common application involves using it as the amine source, where the chiral pyrrolidine backbone imparts stereocontrol on the newly formed stereocenter.

When this compound (as the amine) reacts with an aldehyde and a terminal alkyne, a new stereocenter is generated adjacent to the pyrrolidine ring. The inherent chirality of the pyrrolidine can influence the stereochemical outcome of the reaction, leading to the diastereoselective formation of the propargylamine product. The degree of diastereoselectivity is influenced by the specific substrates, catalyst, and reaction conditions used.

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Alkyne) | Product Type | Potential Outcome |

|---|---|---|---|---|

| This compound | Benzaldehyde | Phenylacetylene | Propargylamine | Diastereoselective formation of a new chiral center |

The utility of incorporating this compound into MCRs lies in the rapid generation of molecular complexity and the creation of diverse chemical libraries based on a chiral scaffold. The resulting propargylamine products, which retain the ethynyl group, can be further functionalized, expanding the range of accessible complex molecules.

Applications of 2r 2 Ethynyl Pyrrolidine in Asymmetric Catalysis and Organic Synthesis

As a Chiral Ligand in Metal-Catalyzed Reactions

The pyrrolidine (B122466) scaffold is a ubiquitous motif in the design of chiral ligands for asymmetric catalysis. nih.gov The incorporation of an ethynyl (B1212043) group at the C-2 position of the (2R)-pyrrolidine ring offers a unique handle for further functionalization, enabling the synthesis of a diverse array of ligands that have proven effective in a multitude of metal-catalyzed enantioselective transformations.

The design of effective chiral ligands often revolves around the creation of a well-defined chiral environment around a metal center. The pyrrolidine ring provides a robust and stereochemically rich backbone for achieving this. mdpi.comnih.gov The synthesis of these ligands frequently starts from readily available chiral precursors, with (2R)-2-ethynyl-pyrrolidine serving as a key starting material.

Researchers have successfully designed and synthesized various classes of pyrrolidine-based ligands. For instance, a series of chiral pyrrolidine-substituted ferrocene-derived ligands have been developed. mdpi.com These ligands combine planar, central, and sometimes axial chirality, creating a highly effective chiral pocket for metal coordination. The synthesis typically involves the reaction of a functionalized ferrocene (B1249389) with a pyrrolidine derivative. mdpi.com Another class of ligands includes chiral 2,2′-bipyridyl-type structures, where the pyrrolidine moiety is appended to the bipyridine core, influencing the steric and electronic properties of the resulting metal complex. durham.ac.uk

The general synthetic strategy often involves the coupling of the pyrrolidine nitrogen or a functional group derived from the ethynyl substituent with another molecular fragment to create bidentate or polydentate ligands. This modular approach allows for the fine-tuning of the ligand's properties to suit specific catalytic applications.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. nih.gov Chiral ligands derived from the pyrrolidine framework have demonstrated exceptional performance in metal-catalyzed, particularly rhodium-catalyzed, asymmetric hydrogenations. mdpi.comnih.govnih.gov

For example, rhodium complexes of chiral pyrrolidine-substituted ferrocene-derived phosphine-phosphoramidite ligands have been shown to be highly effective in the asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. mdpi.com These reactions proceed with excellent conversions and enantioselectivities, often exceeding 99% enantiomeric excess (ee). The chiral environment created by the ligand dictates the facial selectivity of hydrogen addition to the prochiral substrate.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Dehydroamino acid esters | Rh-ferrocenylphosphinamine | >99.9% | mdpi.com |

| α-Aryl enamides | Rh-ferrocenylphosphinamine | up to 97.7% | mdpi.com |

| 2-Pyridine Ketones | [Rh(COD)Binapine]BF4 | up to 99% | nih.gov |

This table presents a selection of results from asymmetric hydrogenation reactions using pyrrolidine-based ligands.

The development of these catalytic systems provides an efficient route to chiral amines and their derivatives, which are important building blocks for pharmaceuticals and other biologically active compounds. mdpi.comnih.gov

Asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The strategic use of chiral ligands allows for the enantioselective formation of new stereocenters. Pyrrolidine-based ligands have been instrumental in advancing this methodology.

A notable application involves the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.govnih.gov This method utilizes an asymmetric allylic alkylation reaction to establish a stereogenic quaternary center. The reaction of a benzyloxy imide with an allylic substrate in the presence of a palladium catalyst and a chiral ligand leads to the formation of the desired product with high enantioselectivity. nih.govnih.gov This transformation underscores the ability of pyrrolidine-derived ligands to control the stereochemical outcome of complex bond-forming processes.

Beyond hydrogenation and allylic alkylation, ligands and organocatalysts derived from the pyrrolidine scaffold are highly effective in a range of other asymmetric transformations, including aldol (B89426) and Michael additions. nih.govmdpi.com

In the context of Michael additions, pyrrolidine-based organocatalysts can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack. nih.gov For example, prolinamide organocatalysts have been employed in the Michael addition of aldehydes to nitroalkenes, affording the products with good yields and stereoselectivities. nih.gov The mechanism often involves the formation of an enamine or iminium ion intermediate, with the chiral pyrrolidine catalyst directing the approach of the nucleophile. nih.gov

Similarly, in asymmetric aldol reactions, pyrrolidine-derived catalysts, particularly those based on proline, facilitate the direct, enantioselective reaction between a ketone donor and an aldehyde acceptor. mdpi.com The catalyst's structure, including the substituents on the pyrrolidine ring, plays a crucial role in determining the stereochemical outcome of the reaction. mdpi.com

| Reaction Type | Catalyst | Key Features | Reference |

| Michael Addition | Prolinamide organocatalysts | Addition of aldehydes to nitroalkenes | nih.gov |

| Aldol Reaction | Proline-based organocatalysts | Direct reaction of ketones and aldehydes | mdpi.com |

This table summarizes the application of pyrrolidine-based catalysts in Michael and aldol reactions.

As a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org this compound and its derivatives can function as effective chiral auxiliaries. The rigid pyrrolidine ring effectively shields one face of the reactive center, directing the approach of reagents to the opposite face.

For instance, pyrrolidine-based chiral auxiliaries have been utilized in asymmetric aldol and alkylation reactions. researchgate.net The auxiliary is first attached to the substrate, and the subsequent reaction, such as enolate alkylation or an aldol addition, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recovered for reuse.

As a Chiral Building Block for Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules, particularly natural products and pharmaceuticals. nih.govnih.gov The pyrrolidine ring is a prevalent structural motif in a vast number of biologically active compounds. nih.govresearchgate.net

This compound is a valuable chiral building block due to its inherent chirality and the presence of the versatile ethynyl group. This group can be readily transformed into a variety of other functional groups through reactions such as hydration, hydrogenation, or coupling reactions. This synthetic flexibility allows for the elaboration of the pyrrolidine core into more complex structures. For example, it can be a key starting material for the synthesis of substituted chiral pyrrolidines, which are crucial components of many pharmaceutical agents and natural products. mdpi.comnih.gov The ability to construct complex molecular architectures from such chiral building blocks is fundamental to modern drug discovery and development. nih.govescholarship.org

Construction of Stereodefined Heterocyclic Systems

While specific examples detailing the direct use of this compound in the construction of stereodefined heterocyclic systems are not extensively documented in publicly available research, the inherent reactivity of the ethynyl group and the chirality of the pyrrolidine ring strongly suggest its potential in this area. The terminal alkyne can readily participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click chemistry) to form chiral triazoles, or with nitrile oxides to yield isoxazoles. These reactions, guided by the stereocenter at the 2-position of the pyrrolidine, would theoretically lead to the formation of enantiomerically enriched heterocyclic products.

Furthermore, intramolecular cyclization reactions involving the pyrrolidine nitrogen and the ethynyl group, or a derivative thereof, could provide access to fused bicyclic systems like indolizidines and pyrrolizidines. These structural motifs are prevalent in a wide range of biologically active alkaloids. The stereochemical outcome of such cyclizations would be directly influenced by the (2R) configuration of the starting material.

| Reaction Type | Potential Heterocyclic Product | Stereochemical Control |

| [3+2] Cycloaddition with Azides | Chiral 1,2,3-Triazoles | High, directed by the (2R) center |

| [3+2] Cycloaddition with Nitrile Oxides | Chiral Isoxazoles | High, directed by the (2R) center |

| Intramolecular Cyclization | Indolizidines, Pyrrolizidines | High, substrate-controlled |

Synthesis of Natural Product Scaffolds and Analogues

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, many of which exhibit significant biological activity. nih.gov The introduction of an ethynyl group, as in this compound, offers a versatile handle for the elaboration of these natural product scaffolds. While direct total syntheses employing this specific building block are not prominently reported, its potential is evident.

For instance, the ethynyl group can serve as a linchpin for connecting different fragments of a complex molecule through carbon-carbon bond-forming reactions like the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. This approach would allow for the convergent synthesis of natural product analogues, where the this compound unit provides a key chiral component.

The synthesis of pyrrolidine-containing alkaloids, in particular, could benefit from the use of this building block. nih.gov The alkyne functionality can be readily transformed into other functional groups, such as ketones, aldehydes, or saturated alkyl chains, which are often present in the side chains of these natural products.

| Natural Product Class | Potential Synthetic Application of this compound |

| Alkaloids (e.g., Stemona, Aspidosperma) | Introduction of a chiral pyrrolidine ring and a modifiable side chain. nih.gov |

| Polyketides | Incorporation of a nitrogenous chiral center. |

| Amino sugars | Synthesis of analogues with modified side chains. |

Scaffold for Advanced Synthetic Material Precursors

The terminal alkyne functionality in this compound makes it an attractive monomer or precursor for the synthesis of advanced polymeric materials. Polymerization of the ethynyl group, for example, through metathesis or cyclotrimerization reactions, could lead to the formation of chiral polymers with unique helical structures and interesting optical or electronic properties.

The pyrrolidine nitrogen can also be functionalized to introduce other polymerizable groups or to act as a site for post-polymerization modification. This would allow for the creation of functional polymers with tailored properties for applications in areas such as chiral chromatography, asymmetric catalysis, and biomedical devices. The rigid and stereochemically defined nature of the pyrrolidine ring would impart a high degree of order to the resulting polymer chains.

| Polymerization Method | Potential Polymer Type | Potential Applications |

| Alkyne Metathesis | Polyacetylenes | Chiral stationary phases, conductive polymers |

| Cyclotrimerization | Polyphenylenes | Microporous materials, gas separation |

| Functionalization and subsequent polymerization | Polyamides, Polyurethanes | Biocompatible materials, drug delivery |

Development of Novel Organocatalytic Systems

The field of asymmetric organocatalysis has been revolutionized by the use of chiral pyrrolidine derivatives, with proline and its analogues being among the most successful catalysts. nih.gov The development of novel organocatalytic systems based on this compound is a promising area of research.

The secondary amine of the pyrrolidine ring can participate in enamine and iminium ion catalysis, which are key intermediates in a wide range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The ethynyl group at the 2-position can play a crucial role in tuning the steric and electronic properties of the catalyst. Its linear and rigid nature can create a well-defined chiral environment around the catalytic center, leading to high levels of stereoselectivity.

Furthermore, the ethynyl group can be derivatized to introduce additional functional groups that can participate in the catalytic cycle, for example, through hydrogen bonding or other non-covalent interactions. This could lead to the development of bifunctional organocatalysts with enhanced activity and selectivity.

| Catalytic Cycle | Key Intermediate | Potential Asymmetric Reactions |

| Enamine Catalysis | Chiral Enamine | Aldol reactions, Michael additions, α-functionalization of carbonyls |

| Iminium Ion Catalysis | Chiral Iminium Ion | Diels-Alder reactions, Friedel-Crafts alkylations |

Advanced Spectroscopic and Structural Characterization of 2r 2 Ethynyl Pyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. For chiral compounds like (2R)-2-Ethynyl-pyrrolidine, NMR provides crucial information for assigning relative and, in some cases, absolute stereochemistry.

Elucidation of Complex Spin Systems

The pyrrolidine (B122466) ring contains a set of diastereotopic protons that give rise to complex spin-spin coupling patterns in the ¹H NMR spectrum. The ethynyl (B1212043) substituent at the C2 position further influences the chemical shifts and coupling constants of the ring protons. The C2 proton (H2) typically appears as a multiplet due to coupling with the diastereotopic C3 protons and the terminal alkyne proton. The protons on the pyrrolidine ring (H3, H4, H5) often present as overlapping multiplets, forming a complex spin system.

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is essential to assign these protons unambiguously. The coupling constants (J-values) derived from these spectra provide valuable information about the conformation of the pyrrolidine ring. For instance, the magnitude of the vicinal coupling constants between H2 and the two H3 protons can help infer the preferred conformation of the five-membered ring.

Table 1: Representative ¹H NMR Data for a 2-Substituted Pyrrolidine Derivative Data is illustrative and based on known chemical shifts for similar structures.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 (methine) | ~3.5 - 4.0 | m | J(H2, H3a), J(H2, H3b) |

| H3a, H3b (methylene) | ~1.8 - 2.2 | m | J(H3a, H3b), J(H3a, H2), J(H3b, H2), J(H3a, H4), J(H3b, H4) |

| H4 (methylene) | ~1.6 - 2.0 | m | J(H4, H3), J(H4, H5) |

| H5a, H5b (methylene) | ~2.9 - 3.4 | m | J(H5a, H5b), J(H5a, H4), J(H5b, H4) |

| Alkyne-H | ~2.2 - 2.5 | t | J ≈ 2.5 |

| NH | ~1.5 - 3.0 | br s | - |

Chiral Discrimination in NMR Studies

Standard NMR spectroscopy cannot distinguish between enantiomers. However, the enantiomeric composition of a sample can be determined by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).

For a pyrrolidine derivative, a common CDA is Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which reacts with the secondary amine to form diastereomeric amides. These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.

Alternatively, a CSA can be added to the NMR sample. The CSA forms transient, weak diastereomeric complexes with each enantiomer, leading to separate signals in the NMR spectrum. The choice of CSA is crucial and depends on the functional groups present in the analyte.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govnih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.

To determine the absolute configuration of a chiral molecule like this compound, the molecule must first be crystallized. If the molecule itself does not crystallize well, it can be derivatized with a molecule containing a heavy atom. The presence of an atom that exhibits significant anomalous dispersion (the absorption and re-scattering of X-rays) allows for the determination of the absolute structure. nih.gov

For instance, the absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate has been determined, confirming its stereochemistry. nih.gov The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Table 2: Illustrative Crystallographic Data for a Chiral Pyrrolidine Derivative Based on data reported for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Absolute Structure Parameter (Flack x) | Near 0, confirming the assigned configuration |

| Key Torsion Angles | Defines the ring pucker and substituent orientation |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. jst-ud.vnuma.esheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique.

The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

For the analysis of this compound, a method would be developed by screening various chiral columns and mobile phase compositions to achieve baseline separation of the (2R) and (2S) enantiomers. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. In some cases, derivatization of the pyrrolidine's secondary amine with a UV-active group may be necessary to enhance detection. heraldopenaccess.us

Table 3: General Conditions for Chiral HPLC Analysis of 2-Substituted Pyrrolidines

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with an amine additive (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210 nm) or Mass Spectrometry |

Mass Spectrometry for Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which helps to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. For pyrrolidine derivatives, characteristic fragmentation often involves the cleavage of the ring or the loss of substituents. The fragmentation of the pyrrolidine ring can lead to specific ions that are indicative of the core structure. For example, the ion at m/z 70 is often observed for N-unsubstituted pyrrolidines, corresponding to the loss of the C2 substituent.

Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the polar N-H group to improve volatility and chromatographic peak shape. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for amines. The resulting trimethylsilyl (B98337) (TMS) derivative is more volatile and less polar.

Table 4: Common Mass Spectral Fragments for Pyrrolidine Derivatives

| m/z | Possible Fragment Ion | Comment |

|---|---|---|

| [M]+ | Molecular Ion | Confirms molecular weight |

| [M-1]+ | Loss of a hydrogen atom | Common for amines |

| [M-R]+ | Loss of the C2 substituent | Indicates the mass of the substituent |

| 70 | [C₄H₈N]⁺ | Characteristic fragment from the pyrrolidine ring itself after loss of the C2 substituent |

The analysis of derivatized compounds by MS not only facilitates chromatography but also provides additional structural confirmation. The mass shift observed upon derivatization corresponds to the mass of the added protecting group, confirming the presence of a reactive functional group (in this case, the secondary amine).

Computational and Theoretical Studies on 2r 2 Ethynyl Pyrrolidine Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of molecules and predict their reactivity. beilstein-journals.org For many pyrrolidine-based reactions, DFT has been successfully used to map out reaction pathways and understand why certain products are formed over others.

Elucidation of Transition States and Energy Profiles

A key application of DFT is the calculation of transition state structures and the corresponding energy barriers for a chemical reaction. This allows chemists to build a complete energy profile, identifying the rate-determining steps and understanding the feasibility of a proposed mechanism. While this has been done for various reactions involving the pyrrolidine (B122466) ring, specific studies detailing the transition states and energy profiles for reactions of (2R)-2-Ethynyl-pyrrolidine are not documented in the available literature.

Prediction of Regio- and Stereoselectivity

DFT calculations are also instrumental in predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) of chemical transformations. For chiral molecules like this compound, this is particularly important. Computational models can help rationalize why one stereoisomer is formed preferentially. Such predictive studies for reactions involving this compound have not been specifically reported.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is crucial to its function and reactivity. Conformational analysis seeks to identify the stable, low-energy shapes a molecule can adopt. Molecular dynamics (MD) simulations provide a way to observe the dynamic motions of a molecule over time, offering insights into its flexibility and how it might interact with other molecules. nih.gov Studies applying these methods to various substituted pyrrolidines exist, but specific conformational analyses or MD simulations for this compound are not available. nih.govresearchgate.net

Investigation of Stereoelectronic Effects

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the structure and reactivity of a molecule. wikipedia.orgbaranlab.org These effects, which go beyond simple steric hindrance, are fundamental to understanding chemical behavior. researchgate.netyoutube.com For instance, the orientation of lone pairs and bonding orbitals can stabilize or destabilize certain conformations or transition states. While the stereoelectronic effects in various heterocyclic systems have been studied, a targeted investigation into how the ethynyl (B1212043) group at the C2 position of the pyrrolidine ring influences its electronic properties has not been found in the literature. rsc.org

Ligand-Metal and Ligand-Substrate Interaction Modeling

Pyrrolidine derivatives are frequently used as ligands in metal-catalyzed reactions or as organocatalysts that interact directly with substrates. Computational modeling is a vital tool for understanding these interactions at a molecular level. nih.gov It can reveal the precise binding modes, identify key intermolecular forces, and help explain how a ligand or catalyst imparts selectivity. Although there is a wealth of research on modeling the interactions of various pyrrolidine-based ligands, specific models detailing the ligand-metal or ligand-substrate interactions of this compound are not described in the available scientific reports. staempflirecht.chstaempflirecht.ch

Emerging Research Directions and Future Prospects for 2r 2 Ethynyl Pyrrolidine

Integration into Automated and Flow Chemistry Methodologies

The transition from traditional batch processing to automated and continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, reproducibility, and scalability. While dedicated flow synthesis routes for (2R)-2-Ethynyl-pyrrolidine are not yet extensively documented, the broader field of heterocyclic synthesis is increasingly benefiting from these technologies.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and microreactors. This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the synthesis or application of compounds like this compound, flow chemistry offers several prospective advantages:

Handling of Reactive Intermediates: The synthesis of alkynes can involve reactive or hazardous reagents. Flow reactors, with their small reaction volumes and enhanced heat transfer, mitigate the risks associated with exothermic reactions or unstable intermediates.

Scalability and Reproducibility: Once a flow process is optimized, it can be scaled up by running the system for a longer duration ("scaling out") or by using larger reactors. This offers a more straightforward path to producing larger quantities of the compound compared to scaling up batch reactions.

Polymer-supported pyrrolidine (B122466) catalysts have already been successfully applied in continuous-flow processes, demonstrating an acceleration of reaction rates and improved catalyst durability compared to batch systems. acs.org This precedent suggests a promising future for using derivatives of this compound, potentially immobilized on a solid support via its alkyne handle, in similar automated setups.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over mixing and temperature gradients, especially on a large scale. | Precise control over temperature, pressure, and residence time. Superior heat and mass transfer. |

| Safety | Higher risk with hazardous reagents or exothermic reactions due to large volumes. | Inherently safer due to small reactor volumes and excellent heat dissipation. |

| Scalability | Often requires re-optimization of reaction conditions for different scales. | More straightforward scale-up by extending run time or parallelization. |

| Reproducibility | Can vary between batches due to inconsistencies in mixing and heating. | High reproducibility due to consistent, automated control of parameters. |

| Integration | Difficult to integrate multiple reaction and purification steps. | Amenable to multi-step, "telescoped" sequences with in-line purification and analysis. |

Exploration of Novel Catalytic and Auxiliary Roles

The chiral pyrrolidine scaffold is a privileged structure in asymmetric synthesis, most famously exemplified by the amino acid proline. unibo.itnih.gov These compounds can act as organocatalysts, accelerating reactions and controlling the stereochemical outcome without the need for metal catalysts. unibo.itmdpi.com

This compound as a Precursor for Novel Catalysts: The future of this compound in catalysis likely lies in its use as a versatile building block. The secondary amine of the pyrrolidine ring is a key feature for forming enamine or iminium ion intermediates, which is the fundamental activation mode for many organocatalytic transformations. unibo.it The ethynyl (B1212043) group provides a unique chemical handle that can be elaborated to introduce additional functional groups designed to fine-tune the catalyst's activity and selectivity. For instance, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized to create a specific steric environment around the catalytic site, leading to high levels of enantioselectivity. nih.gov

| Catalyst Type | Example Catalyst | Typical Reaction Catalyzed |

|---|---|---|

| Amino Acid | (S)-Proline | Aldol (B89426) Reaction, Mannich Reaction |

| Diarylprolinol Silyl (B83357) Ethers | Hayashi-Jørgensen Catalyst | Michael Addition, α-functionalization of Aldehydes |

| Prolinamides | Proline-based dipeptides | Aldol Reaction, Conjugate Addition |

| Imidazolidinones | MacMillan Catalyst | Diels-Alder Reaction, Friedel-Crafts Alkylation |

This compound as a Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Pyrrolidine-based structures have been successfully employed as chiral auxiliaries in asymmetric aldol and alkylation reactions. researchgate.net this compound could be attached to a prochiral substrate (e.g., via an amide linkage) to control facial selectivity during a nucleophilic attack. The rigidity and defined stereochemistry of the pyrrolidine ring would block one face of the reactive intermediate, forcing the reaction to occur on the other, leading to a single desired stereoisomer. The ethynyl group might further influence the stereochemical environment or serve as a secondary interaction site.

Cross-Disciplinary Applications in Materials Science and Chemical Biology (focus on synthetic tools)

The true cross-disciplinary potential of this compound is unlocked by the synthetic versatility of its terminal alkyne group. This functionality is a cornerstone of "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of other functional groups. nih.gov

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). nih.gov This reaction provides a powerful and efficient method for covalently linking molecules.

Applications in Materials Science: The ethynyl group allows this compound to be "clicked" onto polymers or material surfaces. This opens avenues for creating new functional materials:

Polymer Functionalization: By reacting with azide-functionalized polymers, this compound can be grafted onto a polymer backbone. This could be used to introduce chirality, alter solubility, or create polymer-supported catalysts for use in flow reactors.

Surface Modification: Covalently attaching this chiral molecule to the surface of materials like silica (B1680970) or polymer microspheres can create chiral stationary phases for chromatography or heterogeneous catalysts. nyu.edu

Applications in Chemical Biology: In chemical biology, the alkyne serves as a bioorthogonal handle. This means it does not react with biological molecules like proteins or nucleic acids, making it an ideal tag for studying biological systems. nih.gov

Synthesis of Chemical Probes: this compound can be incorporated into a larger molecule designed to interact with a specific biological target (e.g., an enzyme or receptor). The alkyne tag then allows for the attachment of a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, via a click reaction. ljmu.ac.uk This enables researchers to visualize the location of the target within a cell or to isolate and identify it from complex biological mixtures. The terminal alkyne is a key tool for tagging natural products and other bioactive molecules for stabilization, visualization, and functional analysis. nih.govh1.co

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High yield, high regioselectivity (1,4-disubstituted triazole), requires copper catalyst. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Copper-free (bioorthogonal), rapid kinetics. |

| Thiol-yne Reaction | Alkyne + Thiol | Radical-mediated, can add one or two thiol units, proceeds under UV or thermal initiation. |

| Diels-Alder Reaction | Diene + Dienophile (can include alkynes) | Forms six-membered rings, high stereospecificity. |

Development of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices, which aim to reduce waste, minimize energy consumption, and use renewable resources. The development of such routes for chiral molecules like this compound is a key area of future research.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that operate under mild, aqueous conditions. Several classes of enzymes are being engineered for the synthesis of chiral amines and their derivatives:

Amine Transaminases (ATAs): These enzymes can synthesize chiral amines by transferring an amino group from a simple donor (like isopropylamine) to a prochiral ketone. acs.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines or the direct reductive amination of ketones to produce chiral amines with high enantiomeric purity. chemistryviews.org

Engineered Cytochromes: Recently, engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C-H amination of organic azides, providing a novel route to construct chiral pyrrolidines. nih.gov

These biocatalytic methods offer a green alternative to traditional synthetic routes that may rely on heavy metals, hazardous reagents, or cryogenic temperatures. nih.govnih.gov

Use of the Chiral Pool: A sustainable approach to synthesis involves using readily available, enantiomerically pure starting materials from nature, a concept known as "chiral pool" synthesis. Chiral pyrrolidines are often synthesized from natural amino acids like (S)-proline or 4-hydroxyproline (B1632879). nih.gov Other sustainable starting points include carbohydrates, such as D-mannitol, which has been used to prepare precursors for new pyrrolidine-based organocatalysts. nih.govnih.gov Synthesizing this compound from such renewable feedstocks would significantly improve its environmental footprint. For example, bio-based levulinic acid is being explored as a sustainable precursor for pyrrolidone derivatives. researchgate.net

| Method | Advantages | Disadvantages |

|---|---|---|

| Classical Resolution | Applicable to a wide range of compounds. | Theoretical maximum yield of 50%, generates waste from unwanted enantiomer. |

| Asymmetric Metal Catalysis | High enantioselectivity and turnover numbers. | Often relies on expensive and toxic heavy metals, may require inert atmospheres. |

| Organocatalysis | Metal-free, often uses more environmentally benign catalysts. | Can require high catalyst loadings, sometimes slower than metal catalysis. |

| Biocatalysis (Enzymes) | Extremely high stereoselectivity, operates in water under mild conditions, biodegradable catalysts. | Substrate scope can be limited, enzyme stability may be an issue. |

Conclusion and Future Research Challenges

Summary of Key Contributions to Chiral Organic Chemistry

A thorough review of scholarly databases and chemical literature reveals a significant scarcity of studies specifically focused on the applications and contributions of (2R)-2-Ethynyl-pyrrolidine to chiral organic chemistry. While the broader class of chiral pyrrolidines, particularly proline and its derivatives, has been extensively documented for its pivotal role in organocatalysis, the specific impact of the 2-ethynyl substituted variant is yet to be established. technologynetworks.comnih.gov The compound is commercially available and cataloged under CAS number 128959-89-7, and it is classified as a proline-based organocatalyst, suggesting its intended or potential use in asymmetric transformations. However, dedicated research articles that demonstrate its efficacy as a catalyst or a chiral building block in peer-reviewed journals are not readily found.

The absence of such data means that, at present, there are no documented key contributions of this compound to asymmetric synthesis. Its potential utility can be inferred from the known reactivity of the pyrrolidine (B122466) moiety for enamine and iminium ion catalysis and the versatility of the terminal alkyne for transformations such as click chemistry, Sonogashira coupling, and conversion to other functional groups. These characteristics position it as a potentially valuable, yet currently unexplored, tool for the synthesis of complex chiral molecules.

Identification of Unresolved Methodological and Mechanistic Questions

The lack of foundational research on this compound naturally leads to a host of unresolved methodological and mechanistic questions. The primary unanswered question is its actual catalytic activity and stereoselectivity in established proline-catalyzed reactions, such as aldol (B89426), Mannich, and Michael additions. wikipedia.org

Key unresolved questions include:

Catalytic Efficacy: How does the electronic and steric nature of the ethynyl (B1212043) group at the C2 position influence the catalytic activity and enantioselectivity compared to classic proline-derived catalysts?

Mechanism of Action: If catalytically active, does it follow the established enamine or iminium ion pathways? pnas.org Could the ethynyl group participate in the catalytic cycle, either through non-covalent interactions in the transition state or by direct chemical transformation?

Synthetic Accessibility: While commercially available, detailed and optimized synthetic routes for its preparation on a laboratory and industrial scale are not publicly documented. Understanding its synthesis is crucial for its accessibility and modification for catalyst tuning.

Scope and Limitations: For which classes of substrates and reactions would this compound be a suitable catalyst or chiral building block? What are its functional group tolerances?

Role as a Ligand: Beyond organocatalysis, could the pyrrolidine nitrogen and the alkyne's π-system act as a bidentate ligand for transition metals in asymmetric catalysis? The coordination chemistry and catalytic applications in this context are entirely unexplored.

These fundamental questions highlight the nascent stage of research concerning this specific compound.

Outlook for Continued Research in Asymmetric Synthesis Utilizing this compound

The future of asymmetric synthesis continually seeks novel and more efficient catalytic systems. chiralpedia.comchiralpedia.com While the current body of knowledge on this compound is minimal, its structural features present several promising avenues for future research.

Potential areas for future investigation include:

Screening in Asymmetric Catalysis: A systematic evaluation of this compound in a wide range of organocatalytic reactions is the most immediate and critical research direction. This would establish its baseline reactivity and stereocontrol.

Derivative Synthesis and Catalyst Development: The terminal alkyne is a versatile handle for chemical modification. Synthesis of a library of derivatives, for instance, by attaching bulky silyl (B83357) groups, aromatic moieties, or other functional groups to the alkyne, could lead to the development of highly effective and tunable catalysts.

Application in "Click" Chemistry: The ethynyl group makes this compound an ideal candidate for incorporation into larger molecular architectures, such as polymers, dendrimers, or surface-immobilized catalysts, via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could lead to the development of recyclable and heterogeneous organocatalysts.

Mechanistic Investigations: Should catalytic activity be demonstrated, detailed experimental and computational studies will be necessary to elucidate the reaction mechanisms. technologynetworks.compnas.org Such studies are fundamental to the rational design of next-generation catalysts.

Synthesis of Novel Chiral Ligands: Exploration of its coordination to various transition metals could open up new frontiers in asymmetric metal catalysis, potentially leading to novel catalysts for a range of transformations.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing (2R)-2-Ethynyl-pyrrolidine with high enantiomeric purity?

- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazaborolidine catalysts) is effective. For example, enantioselective alkynylation of pyrrolidine precursors can be achieved via Sonogashira coupling under controlled conditions. Optimization of reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF or DCM) improves stereochemical outcomes. Post-synthesis purification via chiral HPLC or recrystallization enhances enantiomeric excess (ee > 98%) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural configuration?

- Methodology :

- NMR : ¹H/¹³C NMR analysis identifies the ethynyl proton (δ ~2.5–3.0 ppm) and chiral center splitting patterns. 2D NOESY confirms spatial proximity of substituents .

- IR : The C≡C stretch (~2100–2260 cm⁻¹) and pyrrolidine ring vibrations (~1450–1600 cm⁻¹) validate functional groups .

- Polarimetry : Measures optical rotation ([α]D) to assess enantiopurity .

Q. How should researchers handle the compound’s instability during kinetic studies?

- Methodology : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidative degradation. Use freshly distilled solvents (e.g., anhydrous DMF) to minimize hydrolysis. Real-time stability assays via HPLC or GC-MS track decomposition rates under varying conditions (pH, temperature) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in complex reaction environments?

- Methodology :

- DFT Calculations : Model transition states for alkynylation or ring-opening reactions. B3LYP/6-31G(d) basis sets predict regioselectivity in cross-coupling reactions .

- MD Simulations : Analyze solvent effects (e.g., DMSO vs. ether) on conformational stability. Free energy profiles identify thermodynamically favored pathways .

Q. What strategies resolve discrepancies between theoretical predictions and experimental outcomes in stereoselective synthesis?

- Methodology :

- Retrosynthetic Analysis : Re-evaluate protecting group strategies (e.g., Boc vs. Fmoc) to mitigate steric hindrance .

- Kinetic Isotope Effects (KIEs) : Probe rate-determining steps in enantioselective steps. Compare experimental ee values with DFT-derived activation energies .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates and adjust reaction parameters dynamically .

Q. What are the challenges in scaling up synthesis while maintaining chiral integrity?

- Methodology :

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic alkynylation steps, reducing racemization risks .

- Chiral Stationary Phases (CSPs) : Scale-up chiral HPLC columns (e.g., Chiralpak IA) for bulk purification. Validate batch consistency via circular dichroism (CD) spectroscopy .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s bioactivity in enzyme inhibition assays?

- Methodology :

- Dose-Response Curves : Test this compound at 0.1–100 μM concentrations against target enzymes (e.g., proteases). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Control Experiments : Include enantiomer (2S)-2-Ethynyl-pyrrolidine and racemic mixtures to isolate stereospecific effects .

Q. What statistical methods are appropriate for analyzing contradictory data in chiral synthesis yield optimization?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi) to identify critical factors (catalyst loading, solvent ratio). Use ANOVA to resolve interactions between variables .

- Multivariate Regression : Correlate ee% with reaction parameters (temperature, pressure) to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.